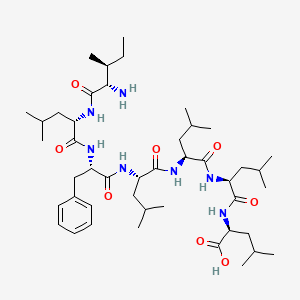![molecular formula C22H14F2N4 B12619745 6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12619745.png)
6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-difluorobenzylamine with a suitable triazole precursor in the presence of a cyclizing agent. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolophthalazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or difluorophenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolophthalazine derivatives.
Scientific Research Applications
6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine
- Pyrazolo[3,4-d]pyrimidine
Uniqueness
6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific substitution pattern and the presence of both benzyl and difluorophenyl groups
Properties
Molecular Formula |
C22H14F2N4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-benzyl-3-(2,3-difluorophenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C22H14F2N4/c23-18-12-6-11-17(20(18)24)22-26-25-21-16-10-5-4-9-15(16)19(27-28(21)22)13-14-7-2-1-3-8-14/h1-12H,13H2 |
InChI Key |
MAFUDNUWLLFOBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3C4=CC=CC=C42)C5=C(C(=CC=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12619667.png)
![1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12619671.png)

![2-benzyl-5-[(3,4-difluorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12619674.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12619675.png)


![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)
![N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B12619716.png)


![4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide](/img/structure/B12619732.png)

![(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12619742.png)
